4-(Methylthio)-2-pentanone can be sourced from natural products or synthesized through various chemical reactions. It falls under the category of thio ketones, which are characterized by the presence of sulfur in their structure. The compound's CAS number is 6428938, and it is cataloged in databases such as PubChem and Sigma-Aldrich, where it is associated with flavoring agents.
The synthesis of 4-(Methylthio)-2-pentanone can be achieved through several methods, with the following being notable:
The molecular structure of 4-(Methylthio)-2-pentanone consists of a pentanone backbone with a methylthio group (-S-CH₃) attached to the second carbon atom.
4-(Methylthio)-2-pentanone participates in various chemical reactions typical for ketones and sulfur-containing compounds:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism by which 4-(Methylthio)-2-pentanone exerts its effects—particularly in flavoring applications—relies on its ability to interact with olfactory receptors due to its molecular structure:
The physical and chemical properties of 4-(Methylthio)-2-pentanone include:
These properties make it suitable for various industrial applications while requiring careful handling due to its volatility.
4-(Methylthio)-2-pentanone finds extensive use across several fields:
The systematic naming of these compounds follows IUPAC conventions that precisely define their molecular structures:
4-(Methylthio)-4-methyl-2-pentanone (CAS 23550-40-5):This branched-chain isomer is formally named 4-methyl-4-(methylthio)pentan-2-one, reflecting the methyl-substituted quaternary carbon bearing the methylthio group. It carries numerous industrial and chemical database synonyms including 4-methyl-4-(methylthio)-2-pentanone, cassis pentanone, FEMA 3376, and 4,4-dimethyl-5-thiahexan-2-one. Its flavor industry designation "cassis pentanone" references its association with black currant aromas [3] [5].
4-(Methylthio)-2-pentanone (CAS 143764-28-7):This linear isomer is systematically named 4-(methylsulfanyl)pentan-2-one, indicating an unsubstituted carbon chain with the methylthio group at the 4-position. It is interchangeably referenced as 4-methylsulfanylpentan-2-one and carries the regulatory identifier FEMA 4182. Chemical databases also list it under methyl 1-methylpropyl sulfide ketone and JECFA 1689 [2] [8].
Both compounds are frequently indexed under alternative naming conventions reflecting sulfur chemistry terminology, such as "methylthio" replacing "methylsulfanyl," though these designate identical substituents [4] [6].
The fundamental distinction between isomers lies in their carbon skeletons and substitution patterns:
4-Methyl-4-(methylthio)-2-pentanone:Molecular Formula: C₇H₁₄OSMolecular Weight: 146.25 g/molStructural Characteristics: Features a branched carbon backbone with a quaternary carbon at position 4 bearing both a methyl group (CH₃-) and a methylthio group (CH₃S-). The carbonyl group (C=O) at position 2 creates a β-keto sulfide configuration. This sterically crowded structure influences volatility, reactivity, and odor profile [1] [5].
4-(Methylthio)-2-pentanone:Molecular Formula: C₆H₁₂OSMolecular Weight: 132.22 g/molStructural Characteristics: Possesses a linear carbon chain with the methylthio group (-SCH₃) attached to the 4-position carbon, which is a methine (-CH-) group. The ketone at position 2 creates a γ-keto sulfide arrangement. This simpler structure exhibits higher conformational flexibility than its branched isomer [2] [8].
Both structures contain the thioether functional group (C-S-C), known for generating potent sulfurous aromas at low thresholds, and a ketone carbonyl contributing to solubility and reactivity profiles. The branched isomer exhibits greater steric hindrance around both functional groups, significantly altering its physical and chemical behavior compared to the linear variant [1] [6].
Table 1: Regulatory and Classification Identifiers for 4-(Methylthio)-2-pentanone Isomers
Identifier Type | 4-Methyl-4-(methylthio)-2-pentanone | 4-(Methylthio)-2-pentanone |
---|---|---|
CAS Registry Number | 23550-40-5 | 143764-28-7 |
FEMA Number | 3376 (GRAS) | 4182 (GRAS, withdrawn*) |
JECFA Number | 500 | 1689 |
DG SANTE Flavor Code | 12.286 | 12.286 |
COE Number | 11551 | Not Assigned |
EPA Substance ID | 2-Pentanone, 4-methyl-4-(methylthio)- | Not Registered |
EU FLAVIS Number | Not Assigned | 12.286 |
*The FDA withdrew authorization for 4-(methylthio)-2-pentanone (FEMA 4182) along with six other synthetic flavoring substances [2] [4].
Database classifications reflect specialized applications:
The development timeline of these thio-ketones reflects evolving flavor chemistry practices:
Branched Isomer (FEMA 3376):First synthesized and characterized in the mid-20th century during systematic exploration of sulfur-containing flavorants. Its identification coincided with the discovery of numerous sulfur volatiles in tropical fruits (notably passionfruit and durian) where similar structures occur naturally. The compound gained JECFA evaluation in 2000 (Session 55) with full specification status, establishing purity criteria ≥99% for flavor use [4] [5].
Linear Isomer (FEMA 4182):Entered the flavor industry later as a candidate for meaty, savory flavor profiles. Its GRAS status under FEMA 4182 reflected initial safety assessments, but regulatory reevaluation led to its inclusion in the FDA's 2018 withdrawal of seven synthetic flavoring substances due to unresolved carcinogenicity concerns (though human risk was considered extremely low based on exposure estimates) [2].
Industrial synthesis accelerated in the 1980s-1990s as flavor houses sought potent sulfur compounds for "reaction flavors" and fruit analogs. Suppliers including Beijing LYS Chemicals, Robinson Brothers, and Sigma-Aldrich commercialized both isomers, with technical specifications emphasizing high purity (≥98%) for flavor applications [3] [9]. Patent analyses reveal concentrated synthesis innovation between 1995-2010 focusing on efficient sulfur incorporation methods like Michael addition of methyl mercaptan to mesityl oxide (for branched isomer) or catalytic ketone sulfuration (linear isomer) [5].
Current evidence suggests limited natural occurrence for both isomers:
Both compounds fall under synthetic flavorants in regulatory classifications (JECFA, FEMA) rather than natural isolates. Their occurrence in food systems exclusively results from intentional addition or thermal processing of precursors [2] [4].
Industrial synthesis employs distinct routes tailored to each isomer's structure:
Table 2: Synthetic Methodologies for 4-(Methylthio)-2-pentanone Isomers
Synthetic Route | Branched Isomer (23550-40-5) | Linear Isomer (143764-28-7) |
---|---|---|
Primary Method | Acid-catalyzed addition of methyl mercaptan to mesityl oxide | Thiolation of 4-chloro-2-pentanone with NaSCH₃ |
Key Reaction | Michael addition | Nucleophilic substitution |
Catalyst System | Lewis acids (BF₃, AlCl₃) or basic catalysts | Phase-transfer catalysts |
Reaction Conditions | 0-20°C, anhydrous, exothermic control | 40-80°C, aqueous/organic biphasic system |
Yield Optimization | ≥95% through reactant stoichiometry control | 85-90% via excess thiolate |
Purification | Vacuum distillation (BP 78-84°C @ 12-15 mmHg) | Distillation (BP 183°C @ 760 mmHg) |
Industrial Purity Specifications | ≥98% (FG), refractive index 1.475-1.485 (20°C) | ≥98% (racemate), specific gravity 0.969-0.979 |
Branched Isomer Synthesis:High-yielding Michael addition exploits the electrophilicity of mesityl oxide's α,β-unsaturated system. Methyl mercaptan (CH₃SH) adds across the conjugated enone under mild acid catalysis, forming the tertiary thioether in near-quantitative yields. Process refinements focus on minimizing polysulfide byproducts through oxygen exclusion and catalyst optimization [5] [9].
Linear Isomer Synthesis:Produced via nucleophilic displacement using sodium methyl mercaptide (NaSCH₃) on 4-halo-2-pentanone precursors. Racemic mixtures result due to chiral center formation at carbon 4. Purification leverages volatility differences under reduced pressure, yielding colorless to pale yellow liquids meeting organoleptic specifications for flavor use [2] [8].
Manufacturers emphasize quality control parameters: acid value minimization (preventing catalyst residues), sulfur speciation analysis (excluding oxidized sulfones/sulfoxides), and strict adherence to JECFA/FEMA purity specifications for food-grade applications [4] [5].
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